molecular formula C20H23NO5 B286396 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide

Cat. No. B286396
M. Wt: 357.4 g/mol
InChI Key: WVPZSEUTRFXAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It is a potent hallucinogenic drug that produces a range of effects on the central nervous system. The chemical structure of DOM is similar to that of other psychoactive drugs like LSD and mescaline.

Mechanism of Action

The exact mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which produce the psychoactive effects of the drug.
Biochemical and Physiological Effects:
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide produces a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also produces dilated pupils, increased perspiration, and tremors. In addition, it alters the levels of neurotransmitters in the brain, which can lead to changes in mood, perception, and thought processes.

Advantages and Limitations for Lab Experiments

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide has several advantages and limitations for use in lab experiments. One advantage is its potency, which allows for the study of its effects at low doses. Another advantage is its long-lasting effects, which can be useful in studying the long-term effects of psychoactive drugs. However, one limitation is its potential for producing adverse effects, which can make it difficult to use in human subjects. Another limitation is its illegal status, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide. One direction is to study its therapeutic potential in the treatment of mental health conditions such as depression and anxiety. Another direction is to study its effects on the brain at the molecular level, which can lead to a better understanding of its mechanism of action. Additionally, further studies are needed to determine the long-term effects of 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide on the brain and body.

Synthesis Methods

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane in the presence of ammonium acetate to produce 2,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenethylamine. The final step involves the reaction of 2,5-dimethoxyphenethylamine with 6-methoxybenzoyl chloride in the presence of triethylamine to produce 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to produce a range of effects, including hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also shown that 2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide can produce long-lasting changes in the brain, which may have therapeutic applications in the treatment of certain mental health conditions.

properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-6-methoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C20H23NO5/c1-21(2)20(23)19-14(7-6-8-17(19)25-4)11-15(22)13-9-10-16(24-3)18(12-13)26-5/h6-10,12H,11H2,1-5H3

InChI Key

WVPZSEUTRFXAEQ-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=C(C=CC=C1OC)CC(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CN(C)C(=O)C1=C(C=CC=C1OC)CC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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